n-(2-Bromo-4-methylphenyl)-4-chloropicolinamide
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Overview
Description
N-(2-Bromo-4-methylphenyl)-4-chloropicolinamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom at the 2-position and a methyl group at the 4-position on the phenyl ring, along with a chlorine atom on the picolinamide moiety. Its unique structure makes it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-methylphenyl)-4-chloropicolinamide typically involves the reaction of 2-bromo-4-methylaniline with 4-chloropicolinic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-4-methylphenyl)-4-chloropicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-(2-Bromo-4-methylphenyl)-4-chloropicolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-Bromo-4-methylphenyl)-4-chloropicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential to inhibit certain enzymes or interfere with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Iodo-4-methylphenyl)-4-chloropicolinamide
- N-(2-Bromo-4-methylphenyl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide
- N-(2-Bromo-4-methylphenyl)-3,4-dichlorobenzamide
Uniqueness
N-(2-Bromo-4-methylphenyl)-4-chloropicolinamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of bromine, methyl, and chlorine substituents makes it distinct from other similar compounds, potentially leading to different reactivity and biological activity profiles.
Properties
Molecular Formula |
C13H10BrClN2O |
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Molecular Weight |
325.59 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-4-chloropyridine-2-carboxamide |
InChI |
InChI=1S/C13H10BrClN2O/c1-8-2-3-11(10(14)6-8)17-13(18)12-7-9(15)4-5-16-12/h2-7H,1H3,(H,17,18) |
InChI Key |
LCEDWJWPQAQCPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NC=CC(=C2)Cl)Br |
Origin of Product |
United States |
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